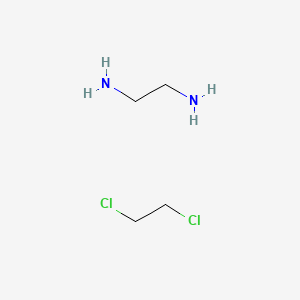

1,2-Dichloroethane;ethane-1,2-diamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2-dichloroethane;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2.C2H8N2/c2*3-1-2-4/h1-2H2;1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTWYIVBDHBMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49553-92-6 | |

| Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49553-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00964254 | |

| Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49553-92-6 | |

| Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Amination Hydrogen Borrowing :this is the Most Studied Pathway and Proceeds Via a Borrowing Hydrogen or Hydrogen Transfer Methodology.nih.govacs.orgrsc.orgthe Mechanism Involves Three Main Steps Catalyzed by Supported Metals:

Dehydrogenation: The alcohol group (-CH₂OH) of ethylene (B1197577) glycol is dehydrogenated to form a carbonyl group (aldehyde). nih.govacs.org

Condensation (Imine Formation): The resulting carbonyl compound condenses with ammonia (B1221849) (NH₃) to form an imine. nih.govacs.org

Hydrogenation: The imine is then hydrogenated to the corresponding amine, ethane-1,2-diamine, using the "borrowed" hydrogen from the first step. nih.govacs.org A series of side reactions, including disproportionation and cyclization, can occur, leading to byproducts like piperazine (B1678402) and diethylenetriamine (B155796). nih.govacs.org

Condensation Amination Route:this Mechanism is Typically Observed with Solid Acid Catalysts Like Zeolites.nih.govacs.org

Dehydration: Ethylene (B1197577) glycol is first dehydrated to form an ethylene oxide intermediate. acs.org

Condensation: The ethylene oxide then undergoes a condensation reaction with ammonia (B1221849) to produce an ethylenimine intermediate. acs.org

Protonation/Reaction: This intermediate is subsequently protonated by the acid sites of the catalyst and reacts with an excess of ammonia to yield ethane-1,2-diamine. acs.org

Both pathways are considered green processes as they utilize a more benign feedstock than 1,2-dichloroethane (B1671644) and produce water as the primary byproduct. acs.org

Bio-based and Sustainable Production Avenues

The shift towards a bio-based economy has spurred research into producing fundamental chemicals from renewable resources, moving away from petroleum-derived feedstocks. researchgate.net Ethane-1,2-diamine and its precursors are part of this trend.

From Bio-Polyols: Abundant biomass-derived polyols, such as glycerol (B35011) (a byproduct of biodiesel production), are attractive starting materials. researchgate.net A one-step photocatalytic protocol has been reported to convert bio-polyols into ethanolamines and ethylenediamines over a multifunctional Cu/TiO₂ catalyst at room temperature. researchgate.net This process combines photocatalytic C-C bond cleavage and reductive amination in a single pot, representing a highly sustainable and environmentally friendly route. researchgate.net

From Lignocellulosic Biomass: Lignocellulosic biomass, such as corn stover, is another promising renewable feedstock. researchgate.net Pretreatment of biomass with high-solid ethylenediamine (B42938) has been explored to fractionate lignin (B12514952) and produce sugars. researchgate.net While this specific application uses the diamine, it highlights the integration of these chemicals within biorefinery concepts. The broader goal is to convert biomass-derived platform molecules, obtained through fermentation or catalytic conversion, into value-added chemicals like diamines. researchgate.net

From Ethylene Glycol Derived from Biomass: Ethylene glycol itself can be produced from renewable biomass feedstocks. nih.govacs.org This provides a fully sustainable pathway for ethane-1,2-diamine production when coupled with the green catalytic amination methods described previously. This approach not only reduces reliance on fossil fuels but also contributes to carbon neutrality goals by transforming over-produced bio-based chemicals into high-value products. acs.org While the direct conversion of biomass to diamines is still emerging, these catalytic pathways represent a significant step towards the commercialization of biomass-derived monomers for polymers and other applications. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Catalytic Systems

1,2-Dichloroethane (B1671644) (EDC) Reactivity

The thermal decomposition, or pyrolysis, of 1,2-dichloroethane (EDC) is a critical industrial process, primarily for the production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). longdom.orgnih.gov This process is typically carried out at high temperatures, leading to the elimination of hydrogen chloride (HCl). researchgate.net

Studies of the thermal decomposition of 1,2-dichloroethane under homogeneous conditions have been conducted in flow systems across a temperature range of 849–1064 K and pressures of 10–300 Torr. researchgate.net The primary reaction is the dehydrochlorination of EDC to produce vinyl chloride and hydrogen chloride. researchgate.net However, at higher conversion rates (above 15%), a variety of minor products are also formed. researchgate.net

Gas chromatography analysis has identified the main product of pyrolysis as vinyl chloride. researchgate.netresearchgate.net Minor by-products include ethylene (B1197577), acetylene (B1199291), chloroethane (B1197429), and chloroprene. researchgate.netresearchgate.net The formation of these by-products, particularly acetylene and chloroprene, is considered a precursor to coke formation, which can interfere with the industrial process. researchgate.net The yield of ethylene is generally very low, often less than 2% of the vinyl chloride produced, especially at low surface-to-volume ratios. researchgate.netrsc.org The selectivity of VCM formation is a function of the EDC conversion rate. researchgate.net Numerical simulations involving 44 gas-phase species and 260 elementary reactions have been developed to accurately predict the yield of EDC and the production of by-products under varying conditions of temperature, pressure, and residence time. koreascience.kr

Table 1: Products Identified in the Thermal Decomposition of 1,2-Dichloroethane

| Product Type | Chemical Name | Formula | Reference |

|---|---|---|---|

| Major Product | Vinyl Chloride | C₂H₃Cl | researchgate.netresearchgate.net |

| Major Product | Hydrogen Chloride | HCl | researchgate.net |

| Minor Product | Ethylene | C₂H₄ | researchgate.netresearchgate.net |

| Minor Product | Acetylene | C₂H₂ | researchgate.netresearchgate.net |

| Minor Product | Chloroethane | C₂H₅Cl | researchgate.net |

| Minor Product | Chloroprene | C₄H₅Cl | researchgate.netresearchgate.net |

| Minor Product | Methane | CH₄ | researchgate.net |

A study using a single-pulse shock tube between 1020 K and 1190 K determined an apparent rate constant for the primary beta-elimination reaction. researchgate.net After correcting for contributions from chain reactions at higher temperatures, the rate constant was determined as k = 2.3 x 10¹³ x exp(-29200/T) s⁻¹. researchgate.net

The principal mechanism for the homogeneous gas-phase pyrolysis of EDC is a unimolecular elimination reaction. researchgate.net This process is widely identified as a four-center HCl elimination. researchgate.netresearchgate.net This pathway involves the formation of a four-membered ring transition state, leading to the concerted, though not necessarily synchronous, breaking of a C-H and a C-Cl bond and the formation of H-Cl and a C=C pi bond, yielding vinyl chloride and hydrogen chloride. researchgate.netnih.gov

Theoretical calculations have been employed to investigate the transition state energy for this elimination. researchgate.netacs.org The threshold energy for the four-center HCl elimination from 1,2-dichloroethane has been assigned a value of 63 ± 2 kcal mol⁻¹. nih.govacs.org This value is notably 5-7 kcal mol⁻¹ higher than the threshold energy for HCl elimination from ethyl chloride, indicating that the presence of a second chlorine atom on the adjacent carbon raises the energy barrier for the elimination reaction. nih.gov While the four-center elimination is the most important channel, other pathways, including radical chain mechanisms, can contribute, especially under certain conditions or in the presence of initiators. researchgate.netrsc.orgkoreascience.kr

While thermal pyrolysis is the standard industrial method, catalytic dehydrochlorination offers an alternative pathway that can operate under milder conditions, potentially reducing energy consumption and coke formation. acs.orgacs.org Research has explored various catalytic systems, including those based on activated carbon and ionic liquids. acs.orgacs.org

A novel approach for the dehydrochlorination of 1,2-dichloroethane involves the use of ionic liquids (ILs) as catalysts. acs.org This method has the significant advantage of operating at lower temperatures while maintaining high selectivity for vinyl chloride. acs.org A screening of various ionic liquids revealed that tetraalkylphosphonium chlorides, in particular, show superior performance, achieving high conversions of EDC to VCM with greater than 99.6% selectivity and stable activity for over 60 hours. acs.org

The effectiveness of phosphonium-based ILs is attributed to the weaker electrostatic interaction between the bulky phosphonium (B103445) cation and the chloride anion, which enhances the basicity of the anion. acs.org This increased basicity allows the chloride anion of the ionic liquid to facilitate the dehydrochlorination reaction more effectively. acs.orgnih.gov

Table 2: Performance of Selected Ionic Liquids in EDC Dehydrochlorination

| Ionic Liquid Catalyst | Key Advantage | Conversion Rate | Selectivity | Reference |

|---|---|---|---|---|

| Tetraalkylphosphonium chlorides | High conversion at lower temperatures | Up to 95% | > 99.6% to VCM | acs.org |

| Imidazolium-based ILs | Lower performance than phosphonium ILs | Lower | Not specified | acs.org |

| Quaternary ammonium-based ILs | Lower performance than phosphonium ILs | Lower | Not specified | acs.org |

In ionic liquid-catalyzed systems, the mechanism is distinct from the radical chain process of industrial pyrolysis. acs.org The chloride anions from the ionic liquid are proposed to act as bases in an E2-type elimination reaction. acs.orgnih.gov In this mechanism, the chloride anion abstracts a proton (H⁺) from one carbon atom of the 1,2-dichloroethane molecule, while the chloride leaving group is eliminated from the adjacent carbon atom in a nearly simultaneous step. acs.org The more dispersed positive charge on tetraalkylphosphonium (R₄P⁺) cations compared to nitrogen-based cations (like imidazolium (B1220033) or quaternary ammonium) leads to a less tightly bound, and therefore more basic, chloride anion, explaining the superior catalytic activity of phosphonium ILs. acs.org

For solid catalysts, such as nitrogen-doped activated carbon, the introduction of nitrogen atoms creates basic sites on the carbon surface. acs.org Both pyridinic and graphitic nitrogen species have been identified as introducing these basic sites, which are active for the dehydrochlorination of EDC. acs.org These sites enhance the absorption of EDC and accelerate the desorption of the VCM product, leading to improved conversion and selectivity at temperatures as low as 300 °C. acs.org On oxide catalysts like γ-Al₂O₃ and HZSM-5 zeolite, the reaction mechanism depends on the nature of the acid sites. Dehydrochlorination can occur on Lewis acid sites at temperatures as low as 100°C, whereas Brønsted acid sites require temperatures of at least 200°C to become active. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-dichloroethane |

| 1,2-dichloroethane |

| Acetylene |

| Carbon |

| Chloroethane |

| Chloroform |

| Chloroprene |

| Ethane |

| Ethylene |

| Ethylenediamine (B42938) |

| Hydrogen chloride |

| Methane |

| Polyvinyl chloride |

Nucleophilic Substitution Reactions with Various Reagents

1,2-Dichloroethane (DCE) is susceptible to nucleophilic substitution reactions where the chlorine atoms act as leaving groups. These reactions are fundamental to its role as a chemical intermediate. The nature of the nucleophile dictates the final product.

With hydroxide (B78521) ions (OH⁻), typically from an aqueous solution of a strong base like potassium hydroxide (KOH), 1,2-dichloroethane undergoes a double substitution (SN2 mechanism) to form ethane-1,2-diol (ethylene glycol). quora.comquora.com The reaction proceeds through a 2-chloroethanol (B45725) intermediate. kau.edu.sa In the presence of aqueous KOH, substitution is favored over elimination. quora.comquora.com

The reaction with ammonia (B1221849) (NH₃) is a key industrial process for the production of ethane-1,2-diamine. atamanchemicals.com This reaction involves the nucleophilic attack of ammonia on the carbon-chlorine bond. The process typically yields a mixture of ethylenediamine and its linear polyamine homologs due to subsequent reactions of the initially formed diamine with remaining 1,2-dichloroethane.

Other significant nucleophiles also react with 1,2-dichloroethane. For instance, carboxylate ions can displace the chloride to form esters. kau.edu.sa The reaction with azide (B81097) ion (N₃⁻) can be used as a method for introducing amino groups, which involves an initial substitution to form a diazide, followed by reduction. lumenlearning.com

Table 1: Nucleophilic Substitution Reactions of 1,2-Dichloroethane This table is interactive. Click on the headers to sort.

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide | Aqueous KOH | Ethane-1,2-diol | SN2 Substitution |

| Ammonia | NH₃ | Ethane-1,2-diamine | SN2 Substitution |

| Carboxylate | R-COO⁻ Na⁺ | Diester | SN2 Substitution |

| Azide | NaN₃ | 1,2-diazidoethane | SN2 Substitution |

Reductive Dechlorination and Electrochemical Transformations

The removal of chlorine atoms from 1,2-dichloroethane can be achieved through reductive processes, which are significant for both synthetic applications and environmental remediation. These transformations can occur via chemical, microbial, or electrochemical pathways.

Microbial reductive dechlorination is a notable transformation pathway. Certain anaerobic bacteria, such as "Dehalococcoides ethenogenes" strain 195, can utilize 1,2-DCE as an electron acceptor for growth. nih.gov This process, known as dihaloelimination or vicinal reduction, primarily converts 1,2-DCE to non-toxic ethene. nih.govresearchgate.net A minor pathway involving hydrogenolysis can produce chloroethane, which is then further reduced to ethane. nih.gov The efficiency of microbial dechlorination depends on the availability of a suitable electron donor, such as hydrogen. researchgate.net

Chemical reduction can be achieved using various reagents. A novel approach couples nano zerovalent iron (nZVI) with dithionite (B78146), which has been shown to degrade over 90% of 1,2-DCE. acs.org The proposed mechanisms for this system include both nucleophilic substitution and reductive dechlorination. acs.org The reaction with nZVI alone is generally ineffective against 1,2-DCE, but the addition of dithionite significantly enhances the degradation kinetics. acs.org

Bioelectrochemical systems offer a controlled method for reductive dechlorination. By using a polarized graphite (B72142) electrode as the electron donor, it is possible to stimulate the microbial reduction of 1,2-DCA. core.ac.uk The rate of dechlorination increases as the cathode potential becomes more negative, a process primarily dependent on the electrolytic generation of H₂. core.ac.uk However, even at potentials where H₂ is not produced, slow dechlorination can occur with high coulombic efficiency, suggesting direct electron uptake by the microorganisms. core.ac.uk

Table 2: Reductive Dechlorination Pathways of 1,2-Dichloroethane This table is interactive. Click on the headers to sort.

| Method | Key Reagents/Components | Primary Product(s) | Mechanism(s) |

|---|---|---|---|

| Microbial | Dehalococcoides ethenogenes, H₂ (donor) | Ethene | Dihaloelimination |

| Chemical | Nano Zerovalent Iron (nZVI), Dithionite | Ethene, Ethane | Reductive Dechlorination, Nucleophilic Substitution |

| Bioelectrochemical | Graphite Cathode, Microbes | Ethene | H₂-mediated reduction, Direct electron transfer |

Exchange Reactions for Vinyl Chloride Production

The primary industrial route to vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC), is through the thermal cracking (pyrolysis) of 1,2-dichloroethane. researchgate.neteuropa.eu In this process, purified 1,2-DCE is heated to high temperatures (500–550 °C) under pressure, causing the elimination of hydrogen chloride (HCl) to yield VCM. europa.eu The HCl produced is typically recycled and used in the oxychlorination of ethylene to generate more 1,2-DCE in what is known as a "balanced process". researchgate.neteuropa.eu

A more recent development is the catalytic exchange reaction between 1,2-dichloroethane and acetylene (C₂H₂) to produce VCM. mdpi.comresearchgate.net This process offers an alternative route that can utilize byproducts from other chemical processes. The reaction can be summarized as: CH₂ClCH₂Cl + C₂H₂ → 2 CH₂=CHCl. researchgate.net

Density functional theory (DFT) calculations and experimental studies have investigated the mechanism of this exchange reaction using various metal chloride catalysts such as RuCl₃, AuCl₃, and BaCl₂. mdpi.comresearchgate.net Two main pathways have been proposed:

DCE Decomposition Pathway: DCE first adsorbs and decomposes on the catalyst surface to release one VCM molecule and an adsorbed HCl molecule, which then reacts with an adsorbed acetylene molecule to form the second VCM. mdpi.com

Acetylene-DCE Complex Pathway: Acetylene adsorbs first, followed by DCE, forming a complex. This complex then releases the first VCM molecule, and the remaining adsorbed species (HCl and C₂H₂) combine to form the second VCM. mdpi.com

Adsorption energy analysis supports the acetylene-DCE complex pathway as being more favorable. mdpi.comresearchgate.net The rate-determining step in this pathway is the formation of the second VCM molecule. mdpi.com Experimental results have shown a catalytic activity sequence of BaCl₂ > RuCl₃ > AuCl₃ for this reaction. mdpi.com

Ethane-1,2-diamine (EDA) Reactivity

Formation of Heterocyclic Compounds (e.g., Imidazolidines, Piperazine)

The bifunctional nature of ethane-1,2-diamine (EDA), containing two primary amine groups, makes it a valuable building block for the synthesis of various heterocyclic compounds. atamanchemicals.com

Imidazolidines: EDA readily reacts with aldehydes and ketones via a condensation reaction to form imidazolidines. atamanchemicals.com This reaction involves the nucleophilic attack of both amine groups onto the carbonyl carbons of two equivalents of the aldehyde or ketone, or one equivalent of a dicarbonyl compound, followed by the elimination of water to form the five-membered heterocyclic ring.

Piperazine (B1678402): Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, can be synthesized from EDA. One common method involves the reaction of EDA with a 1,2-dihaloethane (like 1,2-dichloroethane) or by the catalytic cyclization of diethanolamine, which itself can be derived from EDA. The intramolecular N-arylation of appropriately substituted 1,2-diamines, catalyzed by palladium, is another advanced method for creating fused heterocyclic systems containing the diamine motif. ucl.ac.uk

The synthesis of complex, fused heterocycles containing the 1,2-diamine structure is an area of active research, often utilizing multi-step sequences that begin with reactions like the nitro-Mannich reaction to create the diamine backbone before cyclization. ucl.ac.uk

Derivatives with Carboxylic Acids, Nitriles, and Alkylating Agents

Ethane-1,2-diamine serves as a versatile nucleophile that reacts with a range of electrophilic compounds to form important derivatives. atamanchemicals.com

Carboxylic Acids: EDA reacts with carboxylic acids to form amides. If one mole of EDA reacts with two moles of a monocarboxylic acid, a bis-amide is formed. More significantly, when EDA is reacted with dicarboxylic acids, it undergoes condensation polymerization to produce polyamides, a class of polymers with important industrial applications. youtube.com The reaction involves the formation of an amide linkage with the loss of a water molecule for each linkage formed. youtube.com

Nitriles: The reaction of EDA with nitriles can lead to the formation of N,N'-disubstituted amidines. This transformation typically requires elevated temperatures or catalytic activation. Nitriles are electrophilic at the carbon atom of the cyano group and can be attacked by the nucleophilic amine groups of EDA. libretexts.org

Alkylating Agents: EDA readily undergoes N-alkylation when treated with alkylating agents such as alkyl halides. atamanchemicals.com The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. This can lead to a mixture of mono-, di-, tri-, and tetra-alkylated products, including the formation of the important chelating agent tetramethylethylenediamine (TMEDA) when methylating agents are used. atamanchemicals.com

Table 3: Reactivity of Ethane-1,2-diamine (EDA) with Various Reagents This table is interactive. Click on the headers to sort.

| Reactant Class | Example Reagent | Resulting Functional Group/Compound Type |

|---|---|---|

| Aldehydes/Ketones | Acetone | Imidazolidine |

| Carboxylic Acids | Acetic Acid | Amide |

| Dicarboxylic Acids | Adipic Acid | Polyamide |

| Nitriles | Acetonitrile | Amidine |

| Alkylating Agents | Methyl Iodide | Alkylated Amines (e.g., TMEDA) |

Anodic Polymerization Mechanisms of Diamines

The electrochemical polymerization of diamines, including ethane-1,2-diamine, can be achieved through anodic oxidation. This process leads to the formation of a polymeric film on the surface of the anode. aip.org

When an anodic potential is applied to an electrolyte containing EDA, the diamine molecules are oxidized. This oxidation step involves the removal of an electron from one of the nitrogen atoms, forming a radical cation. The mechanism of polymerization proceeds through several steps:

Initiation: An EDA molecule is oxidized at the anode surface to form a radical cation.

Propagation: This radical cation can then react with a neutral EDA molecule. A common propagation pathway involves the deprotonation of the radical cation to form a neutral radical, which then attacks another monomer. Alternatively, radical-radical coupling can occur. The chain grows as this process repeats, leading to the formation of what is identified as linear polyethylenimine (L-PEI) in the case of EDA. aip.org

Termination: The polymerization process can be terminated by various reactions, such as the coupling of two radical chains or reaction with impurities.

Studies using techniques like electrochemical quartz crystal microbalance (EQCM) coupled with cyclic voltammetry have shown that the anodic oxidation of liquid ω-diamine electrolytes results in the passivation of the electrode surface by an insulating polymeric film. aip.org For EDA, this film is identified as L-PEI. aip.org The addition of diamines in other polymerization systems, such as the anionic ring-opening polymerization of ε-caprolactam, can act as chain extenders or branching sites, significantly altering the properties of the resulting polymer. nih.govresearchgate.net

Combined Reactivity and Interconversion Dynamics

Polyethyleneimine (PEI) is a polymer characterized by repeating units of an amine group and a two-carbon aliphatic spacer. The reaction between ethylenediamine (EDA) and 1,2-dichloroethane (DCE) is a direct route to forming lower molecular weight analogues of PEI, known as polyethylenepolyamines. This reaction proceeds through the sequential alkylation of amine groups on EDA with DCE, leading to the formation of progressively larger linear chains like diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), and so on. Branching can also occur, creating more complex, PEI-like structures.

However, the industrial synthesis of high molecular weight PEI has traditionally relied on the ring-opening polymerization of aziridine (B145994), a highly toxic and volatile feedstock. st-andrews.ac.uknih.govresearchgate.net This has spurred research into safer, more environmentally benign synthetic routes starting from less hazardous materials like EDA.

A novel, greener method for synthesizing branched PEI derivatives involves the manganese-catalyzed coupling of ethylene glycol and EDA. st-andrews.ac.uknih.govresearchgate.net This process avoids the hazardous aziridine intermediate and generates water as the only by-product. nih.govknow-todays-news.com The reaction is believed to proceed through a hydrogen borrowing pathway, involving the dehydrogenative condensation of ethylene glycol with EDA to form imine intermediates, which are subsequently hydrogenated to yield the final polymer. nih.govresearchgate.net Another innovative approach involves the direct synthesis of branched PEI from 2-chloroethylamine (B1212225) (which can be derived from DCE) in a one-pot, two-stage process where aziridine is formed in situ and then polymerized. nih.gov

| Synthesis Route | Primary Reactants | Key Features & Products | Environmental/Safety Considerations |

|---|---|---|---|

| Alkylation | 1,2-Dichloroethane, Ethylenediamine | Forms lower molecular weight polyethylenepolyamines (DETA, TETA, etc.). Product mixture requires separation. | Uses chlorinated hydrocarbon; generates salt by-product. |

| Ring-Opening Polymerization | Aziridine | Traditional industrial method for high molecular weight branched PEI. researchgate.net Exothermic and hazardous process. st-andrews.ac.uk | Aziridine is highly toxic, mutagenic, and volatile. st-andrews.ac.uknih.gov |

| Manganese-Catalyzed Coupling | Ethylene Glycol, Ethylenediamine | Forms high molecular weight branched PEI (Mn > 24,000 g/mol). st-andrews.ac.uk Water is the only by-product. nih.govknow-todays-news.com | Safer, environmentally benign route using potentially renewable feedstock. st-andrews.ac.ukresearchgate.net Avoids toxic intermediates. know-todays-news.com |

| In-situ Aziridine Formation | 2-Chloroethylamine | One-pot, two-stage process to form branched PEI without isolating aziridine. nih.gov | Offers a potentially safer and more economical route than using isolated aziridine. |

1,2-Dichloroethane (DCE) is a cornerstone of industrial ethyleneamine chemistry, serving as the primary alkylating agent in the production of both ethylenediamine (EDA) and the entire suite of higher polyethylenepolyamines.

The synthesis of EDA is achieved industrially through the reaction of DCE with ammonia, a process known as ammonolysis. This reaction is typically carried out in an aqueous medium under high temperature and pressure. atamankimya.comgoogle.com The initial nucleophilic substitution of one chlorine atom by ammonia forms 2-chloroethylamine, which then rapidly reacts with another ammonia molecule to yield EDA hydrochloride. The free amine is subsequently liberated by neutralization with a base like sodium hydroxide. A significant challenge in this process is that the product, EDA, can also react with the starting DCE, leading to the formation of higher polyamines as by-products. To maximize the yield of EDA, a large molar excess of ammonia to DCE is typically used.

Once EDA is formed and separated, it serves as the starting material for the synthesis of higher polyethylenepolyamines, again using DCE as the reactant. In this step-growth polymerization, DCE reacts with EDA to produce diethylenetriamine (DETA). DETA can further react with DCE to form triethylenetetramine (TETA), and the process continues to yield even larger molecules like tetraethylenepentamine (B85490) (TEPA) and pentaethylenehexamine (B1220003) (PEHA). The reaction conditions, particularly the molar ratio of DCE to EDA, are critical in determining the final product distribution. A lower DCE:EDA ratio favors the production of smaller polyamines like DETA, while higher ratios lead to a greater proportion of higher-order polymers. The process inevitably produces a mixture of linear and cyclic products, such as piperazine (PIP) and N-(2-aminoethyl)piperazine (AEP), which must be separated via distillation. google.comgoogle.com

| Target Product | Primary Reactants | Typical Reaction Conditions | Major Products in Mixture |

|---|---|---|---|

| Ethylenediamine (EDA) | 1,2-Dichloroethane, Ammonia (large excess) | Temperature: ~180°C atamankimya.com Pressure: High pressure atamankimya.comgoogle.com | EDA, DETA, TETA, other polyamines, NaCl |

| Polyethylenepolyamines (PEPA) | 1,2-Dichloroethane, Ethylenediamine | Temperature: 130-180°C google.com Pressure: 0.8-7.0 MPa google.com | EDA, DETA, TETA, TEPA, PEHA, Piperazine (PIP), AEP google.comgoogle.com |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms in a molecule, which can be changed by rotation about single bonds, gives rise to different conformations. These conformations, or conformers, often have different potential energies. The study of these energy differences and the factors that influence the preference for one conformer over another is a central aspect of theoretical and computational chemistry. For molecules like 1,2-dichloroethane (B1671644) and ethane-1,2-diamine, conformational analysis reveals crucial insights into their structure and reactivity.

1,2-Dichloroethane is a classic example used to illustrate the principles of conformational isomerism. nih.gov Rotation around the central carbon-carbon single bond leads to a continuous change in the molecule's potential energy. The most significant conformations are the staggered anti and gauche forms, and the eclipsed forms. spoken-tutorial.org

In the anti conformation, the two chlorine atoms are positioned at a dihedral angle of 180°, placing them as far apart as possible. spoken-tutorial.org The gauche conformation occurs when the chlorine atoms are at a dihedral angle of 60°. spoken-tutorial.org The anti conformer is generally more stable and represents a global energy minimum, while the gauche conformer is a local energy minimum. youtube.com The eclipsed conformations, where the atoms on the front carbon directly cover the atoms on the back carbon (dihedral angle of 0°), represent energy maxima and are transition states between the staggered forms. spoken-tutorial.org

The energy difference between the anti and gauche conformations in the gas phase is a key parameter. The anti form is reported to be more stable than the gauche form by approximately 1.15 kcal/mol. chegg.com The energy barrier for rotation from the more stable anti form to the gauche form is significant, with reported values around 12.5 kJ/mol (or 3.0 kcal/mol) in the gas phase. spoken-tutorial.org The existence of these conformers was first proposed based on the temperature and solvent dependence of dipole moments and later confirmed by spectroscopic methods like Raman spectroscopy. researchgate.netnih.govnih.gov

Table 1: Relative Energies of 1,2-Dichloroethane Conformers

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | 1.15 chegg.com | Less Stable |

| Eclipsed (H/H, Cl/Cl) | 0° | ~4.15 (relative to gauche) chegg.com | Least Stable (Transition State) |

| Eclipsed (H/Cl, H/Cl) | 120° | ~9.3 (relative to gauche) chegg.com | Least Stable (Transition State) |

Note: Energy values can vary based on the computational method and phase (gas or solvent).

The relative stability of the anti and gauche conformers of 1,2-dichloroethane is highly dependent on the surrounding medium. nih.gov In the gas phase, the anti conformer is significantly more abundant, accounting for about 73% of the population at room temperature. spoken-tutorial.org This preference is primarily due to the minimization of steric repulsion between the two bulky chlorine atoms. spoken-tutorial.org

However, in polar solvents, this preference shifts. The gauche conformer has a significant net dipole moment, whereas the anti conformer has a zero dipole moment due to symmetry. Polar solvents stabilize the more polar gauche conformer through dipole-dipole interactions. spoken-tutorial.orgnih.govusp.br This leads to an increase in the population of the gauche conformer in the liquid state and in polar solutions. spoken-tutorial.org For instance, in liquid 1,2-dichloroethane, the population of the gauche conformer can increase to around 64.6%. usp.br Computational studies using polarizable continuum models (PCM) and explicit solvent simulations have confirmed that the presence of a dielectric medium, like water, stabilizes the gauche isomer and reduces the energy difference between the two conformers. nih.govresearchgate.net This phenomenon is a classic example of how solute-solvent interactions can alter the conformational equilibrium of a molecule. researchgate.net

The conformational preferences in 1,2-dichloroethane are governed by a delicate balance of several factors: steric, electrostatic, and stereoelectronic effects. researchgate.netnih.govnih.gov

Steric Effects: This refers to the repulsive forces between the electron clouds of atoms or groups that are not directly bonded. In 1,2-dichloroethane, the steric repulsion between the two large chlorine atoms is a dominant factor that destabilizes the gauche conformation relative to the anti conformation, where the chlorine atoms are furthest apart. spoken-tutorial.orgnih.gov This is often considered the primary reason for the greater stability of the anti form in the gas phase. nih.gov

Electrostatic Effects: These are the attractive or repulsive interactions between partial charges within the molecule. The C-Cl bonds are polar, with a partial negative charge on the chlorine atoms and a partial positive charge on the carbon atoms. In the gauche conformation, the dipole-dipole repulsion between the two C-Cl bonds can contribute to its higher energy compared to the anti form, where the dipoles cancel out. spoken-tutorial.org

Stereoelectronic Effects: These effects involve the interaction of electrons in orbitals. A key stereoelectronic interaction in 1,2-disubstituted ethanes is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the gauche conformation of 1,2-dichloroethane, there can be a stabilizing interaction between the σ C-H bonding orbital and the σ C-Cl antibonding orbital. nih.govresearchgate.net However, for 1,2-dichloroethane, the steric repulsion between the bulky chlorine atoms generally outweighs the stabilizing hyperconjugative effects, leading to the preference for the anti conformer in the absence of a polar solvent. nih.govresearchgate.net

Unlike 1,2-dichloroethane, the conformational landscape of ethane-1,2-diamine (also known as ethylenediamine) shows a preference for the gauche conformation in the gaseous state. uc.pt The two primary conformers are the gauche and trans (or anti) forms, which refer to the torsional angle of the N-C-C-N backbone.

The gauche conformation of ethane-1,2-diamine is found to be more stable than its trans (anti) conformation. pearson.com This preference is attributed to the formation of an intramolecular hydrogen bond between the lone pair of electrons on one nitrogen atom and a hydrogen atom on the other amino group. uc.ptpearson.com This stabilizing interaction is only possible in the gauche arrangement. In the solid state, however, intermolecular hydrogen bonding dominates, and the molecule adopts an all-trans geometry. uc.pt

Quantum chemical calculations, such as ab initio molecular orbital (MO) methods, have been instrumental in understanding the conformational preferences of ethane-1,2-diamine. uc.pt These theoretical studies have successfully predicted that the gauche conformers are the most stable species for an isolated molecule in the gas phase. uc.pt The calculations reveal that the stabilization energy gained from the intramolecular (N)H···:N hydrogen bond in the gauche form overcomes the steric hindrance that would otherwise favor the trans conformer. uc.pt

Computational models can also predict the geometries and relative energies of various conformers, taking into account the orientation of the amino groups. uc.pt When considering the effect of a solvent like water in these calculations, the models show that conformations with a higher dipole moment are favored over less polar ones. uc.pt For protonated ethane-1,2-diamine, where one or both amino groups carry a positive charge, quantum chemical methods predict that the electrostatic repulsion between the charged groups will force the molecule into a trans conformation to move the charges as far apart as possible. stackexchange.com

Table 2: Predicted Stability of Ethane-1,2-diamine Conformers (Gas Phase)

| Conformer | Key Feature | Predicted Stability | Reason |

| Gauche | N-C-C-N dihedral angle ~60° | More Stable uc.ptpearson.com | Intramolecular hydrogen bonding uc.ptpearson.com |

| Trans (Anti) | N-C-C-N dihedral angle 180° | Less Stable uc.ptpearson.com | Lack of intramolecular hydrogen bonding |

Ethane-1,2-diamine: Gauche and Trans Conformers

Quantum Chemical Calculations of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of 1,2-dichloroethane (EDC). A variety of theoretical methods, including Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations, have been employed to investigate the conformational isomerism and reaction dynamics of EDC.

Studies have revisited the conformational isomerism of EDC, which is a foundational concept in chemistry curricula, by combining experimental techniques like Raman spectroscopy with atomistic simulations. nih.gov These hybrid approaches provide a deeper understanding of the energy differences between the gauche and anti isomers, which is crucial for predicting reaction outcomes. nih.gov For instance, ab initio calculations at the MP4(SDQ) level of theory with a double zeta polarized D95** basis set have been used to characterize the trans and gauche isomers, calculating their molecular geometries, torsional potentials, and harmonic frequencies of vibrational modes. researchgate.net Molecular dynamics simulations have also been used to study the behavior of liquid EDC under external electric fields, revealing that strong direct current fields can cause a complete conversion from trans to gauche conformers. nih.gov

The thermal decomposition (pyrolysis) of EDC to produce vinyl chloride monomer (VCM) is a reaction of significant industrial importance that has been extensively modeled. Ab initio calculations at DFT, CASMP2, and QCISD(T) levels of theory have been performed to investigate the mechanism, identifying the four-center HCl elimination as the most significant channel. researchgate.net Kinetic models based on these calculations, incorporating estimations of thermodynamic parameters, have been developed to predict the effects of process temperature and feed composition on the pyrolysis process. louisville.edu These simulations often involve a large number of reversible elementary reactions (e.g., 108 reactions with 47 species) and are solved using numerical schemes for stiff ordinary differential equations to model the kinetics in plug-flow reactors. researchgate.net

Furthermore, DFT calculations have been applied to study the catalytic dehydrochlorination of EDC. For example, research on N-doped activated carbon catalysts suggests that both pyridinic and pyrrolic nitrogen dopants can preferentially adsorb EDC and enhance its dehydrochlorination activity at lower temperatures. rsc.org In the context of hydrodechlorination, a combination of DFT calculations and microkinetic modeling has been used to study the reaction on Cu-rich Pt–Cu alloy catalysts. acs.orgosti.gov These studies suggest that increasing the copper content destabilizes the adsorption of C2 species while stabilizing the binding of atomic chlorine, leading to a reaction pathway that involves two sequential chlorine-removal steps to produce ethylene (B1197577) with 100% selectivity. acs.orgosti.gov

Table 1: Summary of Computational Studies on 1,2-Dichloroethane (EDC) Reactions

| Reaction Studied | Computational Method(s) | Key Findings |

|---|---|---|

| Conformational Isomerism | Atomistic Simulations, Ab initio (MP4/D95**) | Characterized energy differences and geometries of gauche and anti isomers; provided torsional potentials and vibrational frequencies. nih.govresearchgate.net |

| Behavior in Electric Fields | Molecular Dynamics (MD) | Strong DC fields induce complete conversion from trans to gauche conformers in liquid EDC. nih.gov |

| Thermal Decomposition (Pyrolysis) | DFT, CASMP2, QCISD(T) | The primary mechanism is a four-center HCl elimination to form vinyl chloride. researchgate.net |

| Hydrodechlorination on Pt-Cu alloys | DFT (PBE+(TS+SCS)), Microkinetic Modeling | The reaction proceeds via two sequential Cl-removal steps, yielding 100% selectivity to ethylene. acs.orgosti.gov |

| Catalytic Dehydrochlorination on N-doped Carbon | DFT | Pyridinic and pyrrolic nitrogen sites enhance EDC adsorption and catalytic activity at low temperatures. rsc.org |

| Ethylene Epoxidation Modifier | Not specified | EDC decomposes in the presence of a silver catalyst, and the adsorbed chlorine alters the catalyst's sorptive properties. researchgate.net |

Computational methods are increasingly used to explore the synthesis of ethane-1,2-diamine (EDA) and its application in advanced materials like carbon dots (CDs). The conventional synthesis of EDA involves the ammonolysis of 1,2-dichloroethane. researchgate.netresearchgate.net The mechanism and kinetics of this reaction in the liquid phase have been investigated through a combination of experimental work in tubular reactors and theoretical calculations. researchgate.net Using density functional theory (DFT), the reaction profile was calculated to determine the dominant pathway. researchgate.net The theoretical calculations indicated a reaction order of approximately 1 at low EDC conversions, with a calculated rate constant of 0.51 s⁻¹ (at 160°C and 6 MPa), which showed good agreement with experimental results (1.12 s⁻¹). researchgate.net

Ethylenediamine (B42938) has proven to be a valuable surface modification or doping agent in the synthesis of fluorescent carbon dots. nih.govnih.govdoi.orgrsc.org Theoretical studies, primarily using DFT and Time-Dependent DFT (TD-DFT), have been instrumental in unraveling the photoluminescence (PL) mechanisms of these materials. researchgate.net For instance, when CDs are functionalized with amine groups from agents like (3-Aminopropyl)triethoxysilane (APTES), DFT calculations can explain the resulting optical properties. researchgate.net Such studies analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy differences, the density of states (DoS), and electrostatic potentials to demonstrate the influence of structure and pH on the material's bandgap. researchgate.net

Computational studies have also shed light on how ethylenediamine doping enhances the properties of CDs. In one study, Pandanus amaryllifolius Roxb. was used as a novel biomass carbon source, and EDA was introduced as a doping agent during the hydrothermal synthesis. nih.gov It was found that EDA doping significantly increased the quantum yield of the resulting CDs and improved their fluorescence response sensitivity for detecting levodopa. nih.gov Similarly, amine functionalization of carbon quantum dots derived from soot using ethylenediamine was shown to increase quantum yields from 5.63% to 12.7% in one case and from 3.25% to 8.48% in another. rsc.org These computational and experimental findings provide an effective strategy for tuning the properties of biomass-derived CDs for specific applications. nih.gov

Table 2: Computational Exploration of EDA in Synthesis

| Application | Computational Method | System Studied | Key Findings |

|---|---|---|---|

| EDA Synthesis | Density Functional Theory (DFT) | Ammonolysis of 1,2-dichloroethane | Calculated reaction profile, determined the dominant pathway, and found a rate constant (0.51 s⁻¹) consistent with experimental data. researchgate.net |

| Carbon Dot Photoluminescence | DFT, Time-Dependent DFT (TD-DFT) | Amine-modified carbon dots (CD-NH2) | Explained the photoluminescence mechanism by analyzing HOMO-LUMO gaps, density of states, and electrostatic potentials. researchgate.net |

| Doping of Carbon Dots | Not specified (inferred DFT) | Carbon dots from biomass doped with ethylenediamine | EDA doping increased the quantum yield and fluorescence sensitivity of the carbon dots. nih.gov |

| Functionalization of Carbon Dots | Not specified (inferred DFT) | Carbon quantum dots from soot functionalized with ethylenediamine | Amine functionalization led to a significant increase in quantum yields. rsc.org |

The analysis of reaction pathways and the characterization of transition states are critical for understanding and controlling chemical reactions involving EDC and EDA. Computational chemistry provides powerful tools for these investigations.

For the thermal decomposition of 1,2-dichloroethane, ab initio calculations have been used to explore the potential energy surfaces for different reaction channels. researchgate.net By employing transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, researchers can calculate high-pressure rate constants. researchgate.net The search for transition state structures is a key step, and automated methods are being developed to facilitate this process for high-throughput kinetics studies. compchemhighlights.org These methods often use a starting guess for the transition state geometry, which is then optimized using conventional quantum chemical methods. compchemhighlights.org The pyrolysis of EDC has been modeled based on thermochemical kinetic theories, considering various reaction types including initiation, hydrogen abstraction, chlorine abstraction, and chain termination. researchgate.net

In the catalytic dehydrochlorination of EDC over N-doped activated carbon, DFT calculations combined with Intrinsic Reaction Coordinate (IRC) calculations are used to identify the transition states connecting reactants and products. rsc.orgrsc.org These calculations help confirm that each transition state links the correct product with the reactant. rsc.org For example, the geometries of adsorbed reactants, transition states, and intermediate products have been determined for both pyrrolic and pyridinic nitrogen structures, providing a detailed picture of the reaction pathway at the molecular level. rsc.org

The atmospheric degradation of ethylenediamine initiated by hydroxyl (OH) radicals has also been studied using high-level quantum chemistry. acs.org The kinetics are governed by both the formation of prereaction adducts and tight transition states. Calculations at the CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ level were used to determine the rate coefficients for the reaction of OH radicals with each of the nine stable conformers of ethylenediamine. acs.org The results showed a 1:1 branching ratio between H-abstraction from the amino (NH₂) and methylene (B1212753) (CH₂) groups at 298 K, highlighting the detailed insights that can be gained from transition state analysis. acs.org

Table 3: Selected Reaction Pathway and Transition State Studies

| Reaction | Computational Approach | Focus of Analysis | Key Findings |

|---|---|---|---|

| EDC Thermal Decomposition | Ab initio, TST, RRKM | Potential energy surfaces, rate constants | Identified four-center HCl elimination as the main pathway. researchgate.net |

| EDC Catalytic Dehydrochlorination | DFT, IRC | Transition state geometries on N-doped carbon | Confirmed transition states linking reactants and products on pyrrolic and pyridinic nitrogen sites. rsc.orgrsc.org |

| EDA + OH Radical Reaction | CCSD(T*)-F12a, Master Equation Calculations | Conformer-specific kinetics, transition states | Kinetics are governed by both prereaction adducts and tight transition states; determined a 1:1 branching ratio for H-abstraction from NH₂ and CH₂ groups. acs.org |

Studies on Metal-Ligand Interactions and Coordination Complexes

The interactions between alkali metals and ethylenediamine (en) have been a subject of extensive computational study, revealing fascinating electronic structures and stabilities. First-principles computations based on Density Functional Theory (DFT) have been employed to investigate the various species that may exist in solutions of alkali metals dissolved in ethylenediamine. nih.govacs.org These studies have shown that free metal anions (M⁻) or solvated electrons are not the most stable species in these solutions. nih.govacs.org

Instead, calculations predict enhanced stability for species like the [Li(en)₃]₂ dimer and mixed-metal ion pairs formulated as [M(en)₃(δ+)·M(δ−)] for heavier alkali metals (M = Na, K, Rb, Cs). nih.govacs.org These complexes can be described as an ion pair formed from an alkali metal anion (M⁻) and a solvated cation [M(en)₃]⁺. nih.govacs.org The M(en)₃ complexes themselves are considered superalkalis or expanded alkalis, where the valence electron density is significantly pulled away from the metal center. nih.govacs.org The computed optical absorption spectra and NMR parameters for these proposed species are in good agreement with experimental data, supporting their existence as the dominant species in solution. nih.govacs.org

High-level electronic structure calculations, such as second-order Møller–Plesset perturbation theory (MP2), have been used to obtain optimized geometries and excitation energies of neutral lithium, sodium, and potassium complexes with two ethylenediamine molecules, M(en)₂. rsc.orgrsc.org In these complexes, the ground state contains an electron in an s-type orbital. rsc.orgrsc.org The nature of the low-lying electronic states in these metal-ethylenediamine complexes follows a shell model (1s, 1p, 1d, 2s, 1f) previously identified for metal-ammonia complexes. rsc.orgrsc.org The M-N bond lengths in these complexes scale linearly with the covalent radius of the alkali metal. rsc.org

Table 4: Calculated Properties of Alkali Metal-Ethylenediamine Complexes

| Complex | Computational Method | Property Investigated | Finding |

|---|---|---|---|

| [M(en)₃(δ+)·M(δ−)] (M=Na, K, Rb, Cs) | DFT with continuum solvation model | Species Stability | Predicted to have enhanced stability over free metal anions or solvated electrons. nih.govacs.org |

| [Li(en)₃]₂ | DFT with continuum solvation model | Species Stability | Predicted to be a stable superalkali dimer. nih.govacs.org |

| M(en)₂ (M=Li, Na, K) | MP2 | Optimized Geometries | M-N bond length correlates linearly with the metal's covalent radius. rsc.org |

| M(en)₂ (M=Li, Na, K) | High-level electronic structure calculations | Electronic States | Follows the shell model (1s, 1p, 1d, 2s, 1f) similar to metal-ammonia complexes. rsc.orgrsc.org |

Computational modeling is a powerful tool for predicting and understanding the formation of supramolecular structures where ethylenediamine acts as a ligand. nih.gov Ethylenediamine is a versatile ligand that can chelate a single metal center, or it can bridge multiple metal centers to facilitate the self-assembly of larger supramolecular structures. tandfonline.com

Ab initio computational calculations have been used to corroborate the thermodynamic stability of various copper(II)-ethylenediamine species in solution. tandfonline.com These calculations confirmed the spontaneity of the chelate effect, where ethylenediamine replaces monodentate water ligands. tandfonline.com More interestingly, these studies support the "suprachelate effect," where under certain conditions (e.g., an excess of ethylenediamine), monodenticity can be favored over bidenticity. This results in "dangling" multidentate ligands that are available to bind to additional metal centers, promoting the formation of bridged species like [Cu₂(µ-en-N,N')]⁴⁺ and enabling the self-assembly of supramolecules. tandfonline.com

The combination of quantum mechanics and molecular dynamics simulations is a particularly effective approach for predicting the self-assembling properties of organic molecules. rsc.org While not focused on ethylenediamine itself, studies on other flexible molecules highlight computational protocols that can be applied. These protocols investigate structures and thermodynamics from monomers to larger assemblies like dimers and trimers to rationalize their behavior and identify the best candidates for forming structures like organic nanotubes. rsc.org

In the solid state, the [Co(en)₃]³⁺ complex is a well-known building block for creating supramolecular polymers. acs.org In these structures, the cobalt complexes are connected through N-H···O hydrogen bonds to carboxylate linkers, forming complex networks. The chirality of the initial cobalt complex is maintained during the reaction, allowing for the synthesis of either centrosymmetric or non-centrosymmetric polymers, demonstrating a high degree of control over the resulting supramolecular architecture. acs.org

Table 5: Computational Studies on Ethylenediamine in Supramolecular Assembly

| System | Computational Method | Phenomenon Studied | Key Insight |

|---|---|---|---|

| Cu(II)-ethylenediamine | Ab initio calculations | Chelate and Suprachelate Effects | Confirmed thermodynamic stability of various species and supported the existence of a bridging [Cu₂(µ-en-N,N')]⁴⁺ species, enabled by the suprachelate effect. tandfonline.com |

| [Co(en)₃]³⁺ with carboxylates | Not specified (structure determined by X-ray diffraction) | Supramolecular Polymer Formation | The [Co(en)₃]³⁺ core acts as a T-shaped connector via N-H···O hydrogen bonds to form complex networks, with chirality being maintained from the starting material. acs.org |

| General Organic Molecules | Quantum Mechanics, Molecular Dynamics | Self-Assembly into Nanotubes | Developed computational protocols to investigate thermodynamics and structures of assemblies, differentiating candidates based on their self-assembling potential. rsc.org |

Ligand Binding Modes and Thermodynamic Stabilities

Information unavailable. No computational or theoretical studies on the binding interactions and thermodynamic stability of a complex between 1,2-dichloroethane and ethane-1,2-diamine were found.

Computational Assessment of Material Properties and Sensor Performance

Information unavailable. No computational assessments regarding the material properties or sensor performance of a "1,2-Dichloroethane;ethane-1,2-diamine" compound were found in the literature.

Advanced Applications in Materials Science and Catalysis

1,2-Dichloroethane (B1671644) as a Precursor or Intermediate

1,2-Dichloroethane, also known as ethylene (B1197577) dichloride (EDC), is a foundational chemical intermediate, primarily utilized in polymerization processes and as a versatile building block for a range of organic molecules. wikipedia.orggneechem.com Its reactivity, stemming from the two carbon-chlorine bonds, allows for various synthetic transformations.

Role in Polymerization Processes (e.g., Vinyl Chloride Monomer Production)

The most significant industrial application of 1,2-dichloroethane is as the primary intermediate in the production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). wikipedia.orgunacademy.com Approximately 95% of the global production of 1,2-dichloroethane is dedicated to this process. unacademy.com The standard method involves the thermal cracking (pyrolysis) of 1,2-dichloroethane at high temperatures (around 500 °C), which yields VCM and hydrogen chloride (HCl). wikipedia.orgnih.gov

This process is highly endothermic and is typically performed in a fired heater. wikipedia.org While effective, the high temperatures can lead to the formation of chlorinated hydrocarbon side products and coke deposits, which necessitates periodic decoking of the reactors. wikipedia.orgnih.gov

Research into optimizing VCM production from 1,2-dichloroethane is ongoing, with a focus on developing more efficient and environmentally benign catalytic systems. Studies have explored the dehydrochlorination of 1,2-dichloroethane using various catalysts, such as nitrogen-doped activated carbon, which can lower the required reaction temperature to around 300 °C and improve selectivity towards VCM. nih.gov Other research has investigated the use of ionic liquids as media for the dehydrochlorination reaction and the development of bifunctional catalysts for coupling acetylene (B1199291) and 1,2-dichloroethane directly to VCM. researchgate.net

| Process | Description | Typical Conditions | Key Products | Reference |

|---|---|---|---|---|

| Thermal Cracking (Pyrolysis) | High-temperature decomposition of 1,2-dichloroethane. The dominant commercial method. | ~500 °C | Vinyl Chloride Monomer (VCM), Hydrogen Chloride (HCl) | wikipedia.orgnih.gov |

| Catalytic Dehydrochlorination | Use of a catalyst to facilitate the removal of HCl from 1,2-dichloroethane at lower temperatures. | ~300 °C with N-doped carbon catalyst | Vinyl Chloride Monomer (VCM) | nih.gov |

| Ethylene Oxychlorination | A related process where ethylene reacts with HCl and oxygen to produce 1,2-dichloroethane, which is then used for VCM production. This allows for the recycling of HCl from the cracking step. | Catalyzed by copper(II) chloride | 1,2-Dichloroethane, Water | wikipedia.orgresearchgate.net |

Building Block for Functional Organic Molecules

Beyond its role in VCM synthesis, 1,2-dichloroethane serves as a valuable two-carbon building block in the synthesis of other important organic compounds. wikipedia.orgunacademy.com A significant application is in the production of ethyleneamines, including ethane-1,2-diamine. wikipedia.orggneechem.com It is also used as an intermediate in the synthesis of other chlorinated hydrocarbons like 1,1,1-trichloroethane. wikipedia.org In laboratory settings, it can be employed as a source of chlorine in certain reactions. unacademy.com

Ethane-1,2-diamine as a Ligand and Functionalizing Agent

Ethane-1,2-diamine, commonly abbreviated as 'en' in coordination chemistry, is a prototypical bidentate chelating ligand. atamanchemicals.comncert.nic.in Its structure, featuring two nitrogen atoms separated by a two-carbon backbone, allows it to bind to a single metal ion at two points, forming a stable five-membered ring. atamanchemicals.comnih.gov This ability to form a chelate ring makes it a cornerstone of coordination chemistry.

Coordination Chemistry and Chelation Agents

As a chelating agent, ethane-1,2-diamine is fundamental to the study and application of coordination compounds. The two nitrogen atoms each possess a lone pair of electrons, which they can donate to a central metal ion to form coordinate bonds. atamanchemicals.com This bidentate nature results in the formation of chelate complexes that are significantly more stable than analogous complexes formed with monodentate ligands (like ammonia) due to the "chelate effect". askfilo.com Ethane-1,2-diamine is classified as a neutral, didentate ligand. shaalaa.comdoubtnut.com

Design and Synthesis of Novel Metal Complexes

The foundational structure of ethane-1,2-diamine allows for its use in the rational design and synthesis of a vast array of novel metal complexes with tailored properties. For instance, reacting bis(ethane-1,2-diamine)nickel(II) dinitrate with nickel(II) chelates of ligands like dithiooxalate results in the formation of neutral binuclear complexes where the dithiooxalate ligand bridges the two nickel centers. researchgate.net

Researchers have also synthesized dinuclear manganese(II) complexes, such as [Mn₂Cl₂(C₂H₈N₂)₄]Cl₂, where two manganese atoms are bridged by chloride ions, and each manganese is chelated by two ethane-1,2-diamine ligands. researchgate.net Furthermore, by reacting ethane-1,2-diamine with other molecules, more complex ligands can be created. For example, reacting it with ethyl bromide can incorporate ethyl chains onto the nitrogen atoms, making the ligand centers more electron-rich and enhancing their binding capabilities with metal ions like copper(II). researchgate.net These synthetic strategies are crucial for developing new catalysts and materials with specific magnetic, electronic, or reactive properties. researchgate.net

| Complex | Metal Ion(s) | Synthesis Highlight | Significance | Reference |

|---|---|---|---|---|

| [Ni(en)₂(μ-C₂O₂S₂)Ni(C₂O₂S₂)] | Nickel(II) | Reaction of [Ni(en)₂(NO₃)₂] with a planar nickel(II) dithiooxalate chelate. | Formation of a neutral, binuclear complex with a bridging ligand. | researchgate.net |

| [Mn₂Cl₂(C₂H₈N₂)₄]Cl₂ | Manganese(II) | Direct reaction involving manganese(II) chloride and ethane-1,2-diamine. | Creates a dinuclear cation with bridging chlorides, showing antiferromagnetic interactions. | researchgate.net |

| [Cr(NCS)₂(C₂H₈N₂)₂]⁺ | Chromium(III) | Synthesis results in a complex cation with a trans geometric isomer. | Fundamental for studying isomerism and spectroscopic properties in octahedral complexes. | nih.gov |

| [PtCl(en)(py)]⁺ (enpyriplatin) | Platinum(II) | Synthesized for comparison with its ammine analogue to study biological activity. | Demonstrates how the 'en' ligand influences cellular accumulation and protein binding compared to ammine ligands. | nih.gov |

Spectroscopic and Structural Elucidation of Chelate Complexes

For example, the crystal structure of [Cr(NCS)₂(C₂H₈N₂)₂]₂[ZnCl₄] was determined using synchrotron data, revealing a distorted octahedral geometry around the chromium(III) ion. nih.gov In this structure, the two ethane-1,2-diamine ligands coordinate in the equatorial plane, with the two thiocyanate (B1210189) anions in a trans arrangement. The five-membered chelate rings formed by the 'en' ligands adopt a stable gauche conformation. nih.gov Similarly, the structure of [Mn₂Cl₂(C₂H₈N₂)₄]Cl₂ was shown to have chloride atoms bridging the two ethane-1,2-diamine-chelated manganese atoms. researchgate.net

Spectroscopic methods are also vital. UV-Vis spectroscopy can be used to study the binding between ligands and metal ions in solution. researchgate.net Advanced techniques like size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) have been used to investigate the interactions of platinum-ethane-1,2-diamine complexes with proteins, providing insights into their behavior in biological systems. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of ethane-1,2-diamine, commonly known as ethylenediamine (B42938) (en), into the structure of metal-organic frameworks (MOFs) and coordination polymers represents a significant strategy for tailoring their functional properties. Ethylenediamine's bifunctional nature, with two primary amine groups, allows it to act as a versatile building block or modifying agent. wikipedia.org It can function as a chelating ligand that binds to a single metal center, a bridging ligand that links two different metal centers, or a functional group appended within the pores of a pre-existing framework. wikipedia.orglibretexts.orgresearchgate.net This versatility is exploited to enhance catalytic activity, improve gas sorption and separation capabilities, and introduce structural diversity. researchgate.netnih.gov

Ethylenediamine is widely employed as a post-synthetic modification (PSM) agent to functionalize MOFs. nih.gov This technique involves introducing the amine into a pre-synthesized MOF structure, which allows for the incorporation of functional groups that might not be achievable through direct synthesis. researchgate.netroyalsocietypublishing.org The primary method for this modification involves coordinating ethylenediamine to open metal sites within the framework. acs.orgillinois.edu For instance, in materials like HKUST-1 (also known as [Cu₃(BTC)₂]) and Mn-DOBDC, the framework is first activated by removing solvent molecules under vacuum, which exposes the metal centers (e.g., Cu²⁺ or Mn²⁺). royalsocietypublishing.orgacs.orgillinois.edu The activated MOF is then treated with a solution of ethylenediamine, which subsequently binds to these vacant coordination sites. royalsocietypublishing.orgacs.orgillinois.edu

This dative PSM approach has been successfully applied to various MOFs, including the chromium-based MIL-101(Cr) and the aluminum-based MOF-520. researchgate.netmdpi.com Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), confirm the successful grafting of ethylenediamine, showing characteristic vibrational shifts that indicate the amine groups are bonded to the metal sites. acs.org The modification can also enhance the material's stability; by masking hydrophilic metal sites, ethylenediamine can improve the framework's resistance to moisture, preventing the dissociation of coordination bonds that can lead to structural collapse. royalsocietypublishing.org

A key application of incorporating ethylenediamine into MOFs is the enhancement of their performance in gas adsorption and separation, particularly for carbon dioxide (CO₂) capture. mdpi.com The amine groups introduced into the MOF pores act as strong adsorption sites for acidic gases like CO₂ through Lewis acid-base interactions. mdpi.comnortheastern.edu This functionalization significantly improves the selectivity of CO₂ over other gases, such as nitrogen (N₂), which is crucial for post-combustion capture from flue gas. mdpi.com

Research has demonstrated substantial improvements in both CO₂ capacity and selectivity in various ethylenediamine-modified MOFs. For example, modifying Mn-DOBDC with ethylenediamine (to form EDA-Mn-DOBDC) resulted in a noticeable increase in CO₂ adsorption compared to the parent material, even though the surface area slightly decreased. royalsocietypublishing.org Similarly, functionalizing HKUST-1 with ethylenediamine was shown to optimize framework-to-CO₂ binding energies and CO₂/N₂ capture selectivity. acs.org In another study, an ethylenediamine-decorated Al-based MOF (ED@MOF-520) exhibited a CO₂/N₂ separation factor of 50 at 273 K, representing a 185% increase compared to the unmodified MOF-520. mdpi.com The modification not only boosts selectivity but can also enhance the stability of the MOF over repeated adsorption-desorption cycles. royalsocietypublishing.org

Table 1: Comparison of Gas Adsorption Properties in Pristine vs. Ethylenediamine-Modified MOFs This table is interactive. Users can sort columns by clicking on the headers.

| MOF System | Modification | BET Surface Area (m²/g) | CO₂ Adsorption at 1 bar (mmol/g) | Temperature (K) | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|---|---|---|

| Mn-DOBDC | Pristine | 1256 | ~4.2 | 298 | Not Reported | royalsocietypublishing.org |

| EDA-Mn-DOBDC | EDA-modified | 1203 | ~4.8 | 298 | Not Reported | royalsocietypublishing.org |

| MOF-520 | Pristine | Not Reported | ~0.8 | 273 | ~17.5 | mdpi.com |

| ED@MOF-520 | EDA-modified | Not Reported | ~0.7 | 273 | 50 | mdpi.com |

| HKUST-1 | Pristine | Not Reported | ~2.5 | 293 | ~10 | acs.org |

| HKUST-1-ED-0.14 | EDA-modified | Not Reported | ~3.0 | 293 | ~35 | acs.org |

| MOF-808 | Pristine | Not Reported | ~0.8 (at 15 kPa) | Not Reported | ~36 | northeastern.edu |

Note: While TEPA (tetraethylenepentamine) is a larger polyamine, this result is included to illustrate the significant effect of amine functionalization in a related system. northeastern.edu

The presence of ethylenediamine as a ligand in coordination polymers contributes significantly to their structural diversity. Depending on the coordination preferences of the metal ion and the reaction conditions, ethylenediamine can adopt different coordination modes, leading to architectures with varying dimensionalities and topologies. wikipedia.orgresearchgate.net While it commonly acts as a bidentate chelating ligand, forming a stable five-membered ring with a metal center, it can also function as a bridging ligand, connecting two distinct metal ions. libretexts.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecules or ions held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. wikipedia.orgresearchgate.net Self-assembly is a key process in this field, where molecules spontaneously organize into ordered, functional structures. youtube.comacs.org Ethylenediamine is a valuable building block in this context, utilized in the design of complex supramolecular architectures due to its ability to form directional coordination bonds and participate in hydrogen bonding. nih.govnih.gov

Ethylenediamine and its derivatives are employed in the design of host-guest systems and stimuli-responsive materials. In host-guest chemistry, a host molecule with a cavity selectively binds a smaller guest molecule. wikipedia.org Ethylenediamine has been used as a chemical reagent to probe the host-guest interactions between crown ethers and various ions in mass spectrometry experiments, demonstrating its utility in forming specific non-covalent adducts. nih.gov

A significant application lies in the formation of chemically responsive gels. These are soft materials capable of changing their properties in response to external stimuli. mdpi.com Ethylenediamine can be used to create self-healing or in-situ forming hydrogels through dynamic covalent chemistry. acs.orgnih.gov For example, reacting gelatin with ethylenediamine increases the content of amino groups, which can then be cross-linked with a dialdehyde-functionalized polymer. acs.org The resulting imine bonds are reversible, allowing the hydrogel to self-heal upon damage. acs.org Similarly, the simple mixing of diamines with aldehyde derivatives can lead to the in-situ formation of supramolecular gels at room temperature without the need for catalysts, driven by the formation of imine or urea (B33335) linkages. nih.gov

Coordination-driven self-assembly is a powerful strategy for constructing discrete, three-dimensional supramolecular structures like coordination cages and ensembles. nih.gov This approach relies on the predictable and directional nature of metal-ligand bonds. nih.gov Ethylenediamine is a key component in some of the foundational building blocks used for this purpose.

A well-established building block is the cis-blocked palladium(II) complex, [(en)Pd(NO₃)₂]. nih.gov In this complex, the bidentate ethylenediamine ligand occupies two adjacent coordination sites on the palladium ion, forcing any subsequent ligands to bind at a fixed 90° angle. nih.gov By reacting this 90° corner piece with various linear, bidentate organic ligands, chemists can program the self-assembly of finite, closed structures. This strategy has been used to synthesize a variety of two-dimensional macrocycles, such as molecular rhomboids, and more complex three-dimensional ensembles with high fidelity and in quantitative yields. nih.gov The resulting structures are often described as chelates, where the polydentate ligands hold the central metal ion in a claw-like fashion. libretexts.org

"Suprachelate Effect" in Complex Formation

The ability of ethane-1,2-diamine to form exceptionally stable metal complexes is a cornerstone of coordination chemistry. This stability is primarily attributed to the chelate effect. As a bidentate ligand, ethane-1,2-diamine (abbreviated as 'en' in coordination chemistry) uses its two nitrogen atoms to bind to a single central metal ion, forming a stable five-membered ring. atamanchemicals.com This ring formation is entropically favored over the coordination of two separate monodentate ligands (like ammonia), leading to a significant increase in the complex's stability constant.

The complex [Co(en)₃]³⁺ serves as a classic example of a chiral tris-chelate complex, highlighting the robust nature of these structures. atamanchemicals.com While the term "suprachelate effect" is not standard, it can be understood as an extension of the chelate effect in more complex supramolecular systems. In this context, it describes the enhanced binding and stability observed when multiple chelate motifs are incorporated into a larger molecular architecture or when pre-organized ligand systems create an ideal coordination cavity for a metal ion. The fundamental principles of chelation, exemplified by ethane-1,2-diamine, are crucial for designing such advanced supramolecular structures with highly specific recognition and binding properties.

Polymer Science: Polyamides, Polyurethanes, and Polyimines

Ethane-1,2-diamine is a fundamental monomer used in the synthesis of various polymers due to its two reactive primary amine groups. atamanchemicals.com

Polyamides

Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). They are synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its more reactive derivative, a diacid chloride. savemyexams.com Ethane-1,2-diamine is an important intermediate in the preparation of polyamide resins. atamanchemicals.com A modern, environmentally cleaner approach involves the direct synthesis of polyamides via the catalytic dehydrogenation of diols and diamines using a PNN pincer ruthenium complex. nih.gov This method has been successfully applied to a variety of diamines to produce polyamides with number-average molecular weights (Mn) ranging from approximately 10 to 30 kDa. nih.gov

Table 1: Examples of Polyamide Synthesis via Catalytic Dehydrogenation of Diols and Diamines nih.gov

| Entry | Diol Monomer | Diamine Monomer | Resulting Polymer Mn (kDa) |

| 1 | Triethylene glycol | 1,2-Phenylenediamine | 10.3 |

| 2 | Triethylene glycol | 1,8-Diaminonaphthalene | 15.1 |

| 3 | Triethylene glycol | 4,4'-Oxydianiline | 29.8 |

| 4 | Triethylene glycol | 1,3-Propanediamine | 10.0 |

| 5 | Triethylene glycol | 1,12-Dodecanediamine | 28.5 |

Polyurethanes